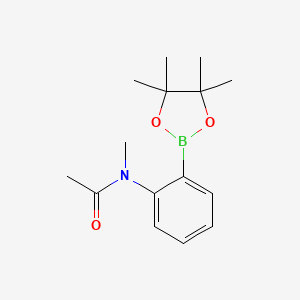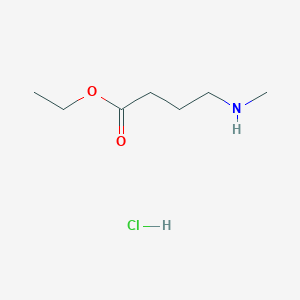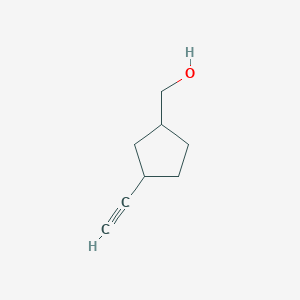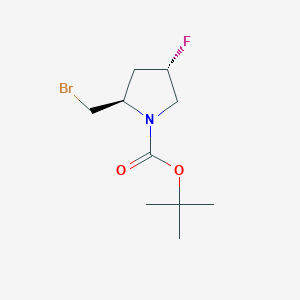
Ethyl 1-ethynylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethynylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclopropane, featuring an ethynyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-ethynylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an alkyne precursor. This process typically uses a transition metal catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl cyclopropane-1-carboxylate.
Substitution: Formation of amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 1-ethynylcyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-cyanocyclopropane-1-carboxylate: Similar in structure but contains a cyano group instead of an ethynyl group.
Ethyl 2-phenylcyclopropane-1-carboxylate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Ethyl 1-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
ethyl 1-ethynylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-8(5-6-8)7(9)10-4-2/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWVAUUAZRUWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate](/img/structure/B8219079.png)

![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B8219090.png)


![tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8219116.png)





![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
